molecular formula C15H14FN B174055 3,4-Dimethyl-N-(4-fluorobenzylidene)aniline CAS No. 198879-69-5

3,4-Dimethyl-N-(4-fluorobenzylidene)aniline

Cat. No. B174055
M. Wt: 227.28 g/mol
InChI Key: HBEHYGAVDFVSNN-UHFFFAOYSA-N
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Description

3,4-Dimethyl-N-(4-fluorobenzylidene)aniline, also known as DBF, is an organic compound that has been widely used in scientific research. It is a yellow crystalline powder that is soluble in organic solvents such as ethanol and chloroform. The compound has attracted the attention of researchers due to its unique properties and potential applications in various fields.

Scientific Research Applications

Photochemical Studies

Research on compounds similar to 3,4-Dimethyl-N-(4-fluorobenzylidene)aniline, like N-(4-Dimethylaminobenzylidene)aniline, has shown interesting photochemical properties. These studies reveal that such compounds, contrary to earlier reports, do not yield certain expected products under irradiation. Instead, their triplet state exhibits significant phosphorescence at low temperatures (Ohta & Tokumaru, 1975).

Chemical Synthesis and Reactions

The chemical reactivity of similar aniline derivatives has been explored in various contexts. For example, studies have shown how N-(4-Dimethylaminobenzylidene)anilines react with various benzoquinones, leading to the formation of distinct quinone derivatives (Nour, MouradAboul-Fetouh, HassanAlaa, & GomaaMohsen, 1991).

Fluorescent and Photochromic Materials

Certain aniline derivatives have been used to synthesize polymeric films with fluorescent properties. These studies have focused on the photochromic mechanism of salicylideneanil units and their potential in creating materials with unique light-responsive features (Buruianǎ, Olaru, Strat, Strat, & Simionescu, 2005).

Chemosensors

Compounds similar to 3,4-Dimethyl-N-(4-fluorobenzylidene)aniline have been used in the development of chromogenic chemosensors. These sensors show selective responses to specific ions, such as cyanide, demonstrating potential applications in environmental monitoring and safety (Heying, Nandi, Bortoluzzi, & Machado, 2015).

Temperature Sensing

Analogous compounds have been employed in creating temperature-sensitive materials. For instance, N,N-dimethyl-4-((2-methylquinolin-6-yl)ethynyl)aniline exhibits fluorescence intensification with temperature increase, paving the way for ratiometric fluorescent thermometers with large Stokes shifts (Cao, Liu, Qiao, Zhao, Yin, Mao, Zhang, & Xu, 2014).

Molecular and Crystal Structure Analysis

Research on closely related compounds has involved analyzing their molecular and crystal structures. Such studies provide insights into the conformation and stability of these compounds under various conditions, crucial for material science applications (Khalaji, Fejfarová, & Dušek, 2011).

Environmental Applications

Research has also been conducted on the degradation of similar anilines in wastewater treatment. This includes novel methods like Hybrid Photo-electrocatalytic Oxidation for treating industrial wastewaters containing stubborn organic compounds (Li, Li, Tang, Zhang, Jiang, & Li, 2020).

properties

IUPAC Name

N-(3,4-dimethylphenyl)-1-(4-fluorophenyl)methanimine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14FN/c1-11-3-8-15(9-12(11)2)17-10-13-4-6-14(16)7-5-13/h3-10H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBEHYGAVDFVSNN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N=CC2=CC=C(C=C2)F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50359459
Record name 3,4-Dimethyl-N-(4-fluorobenzylidene)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50359459
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4-Dimethyl-N-(4-fluorobenzylidene)aniline

CAS RN

198879-69-5
Record name 3,4-Dimethyl-N-(4-fluorobenzylidene)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50359459
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,4-Dimethyl-N-(4-fluorobenzylidene)aniline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
AL Nguyen, HR Khatri, JR Woods… - The Journal of …, 2018 - ACS Publications
Although there are many synthetic methods to produce fluorinated and trifluoromethylated organic structures, the construction of difluoromethylated compounds remains a synthetic …
Number of citations: 22 pubs.acs.org
CS Baldwin - 2018 - egrove.olemiss.edu
The presence of fluorine in organic molecules can confer biological advantages which are often exploited in drug development. For example, fluorine has been shown to limit drug …
Number of citations: 3 egrove.olemiss.edu

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